molecular formula C14H16N2S2 B1613131 6,6'-Disulfanediylbis(3-methylaniline) CAS No. 22261-57-0

6,6'-Disulfanediylbis(3-methylaniline)

Cat. No. B1613131
CAS RN: 22261-57-0
M. Wt: 276.4 g/mol
InChI Key: WLVKUHMLYPMLJY-UHFFFAOYSA-N
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Description

“6,6’-Disulfanediylbis(3-methylaniline)” is a chemical compound with the molecular formula C14H16N2S2 . It’s also known by its IUPAC name, 2-[(2-amino-4-methylphenyl)disulfanyl]-5-methylaniline.


Molecular Structure Analysis

The molecular weight of “6,6’-Disulfanediylbis(3-methylaniline)” is 276.4 g/mol. For more detailed structural information, you may want to refer to resources like PubChem .


Physical And Chemical Properties Analysis

“6,6’-Disulfanediylbis(3-methylaniline)” has a molecular weight of 276.42 . More detailed physical and chemical properties might be available in databases like PubChem .

Scientific Research Applications

Enantioselective Catalysis

Research on (salen)Manganese complexes, which are structurally related to the subject compound by virtue of aromatic and sulfide components, highlights their role in the enantioselective epoxidation of unfunctionalized olefins. This suggests that compounds with similar backbones may serve as catalysts in stereo-selective synthetic processes, enhancing the production of chiral molecules (Wei Zhang et al., 1990).

Conducting Polymers and Electrochemistry

The electrochemical copolymerization of aniline and anilinesulfonic acids, closely related to the chemical structure , in acetonitrile has been studied for the production of polyaniline (PANI), a conducting polymer. This research indicates potential applications of 6,6'-Disulfanediylbis(3-methylaniline) in the development of conductive materials or coatings with specific electrical properties (Y. Şahin et al., 2002).

Sulfur Chemistry and Organic Synthesis

The synthesis and properties of disulfides, which are central to the structure of 6,6'-Disulfanediylbis(3-methylaniline), are crucial in various chemical processes, including the formation of polymers and small molecule therapeutics. Disulfides are versatile in biochemistry and materials science, indicating that compounds with similar sulfur linkages might find applications in these areas (B. Mandal & B. Basu, 2014).

Biocompatible Reactions

The energy-transfer-enabled biocompatible disulfide–ene reaction study showcases how sulfur-containing molecules, including disulfides, play vital roles in biological processes. This suggests potential biomedical applications of 6,6'-Disulfanediylbis(3-methylaniline) in therapeutic drug development or as a bioconjugation tool for creating biomolecule-drug conjugates (Michael Teders et al., 2018).

Photocatalysis and Environmental Applications

Studies on polyaniline and its composites, such as those incorporating metal oxides or other dopants, have shown significant photocatalytic activity under visible light. This suggests that derivatives of 6,6'-Disulfanediylbis(3-methylaniline) could be explored for environmental remediation applications, such as the degradation of organic pollutants in water (S. Shahabuddin et al., 2016).

properties

IUPAC Name

2-[(2-amino-4-methylphenyl)disulfanyl]-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S2/c1-9-3-5-13(11(15)7-9)17-18-14-6-4-10(2)8-12(14)16/h3-8H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVKUHMLYPMLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625151
Record name 2,2'-Disulfanediylbis(5-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6'-Disulfanediylbis(3-methylaniline)

CAS RN

22261-57-0
Record name 2,2'-Disulfanediylbis(5-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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